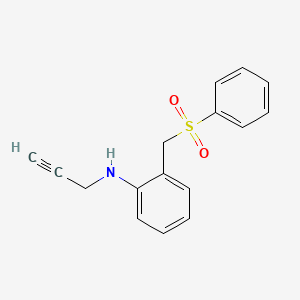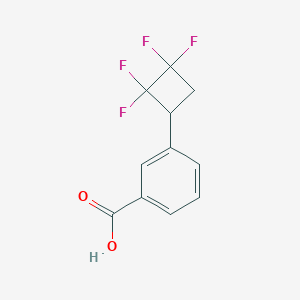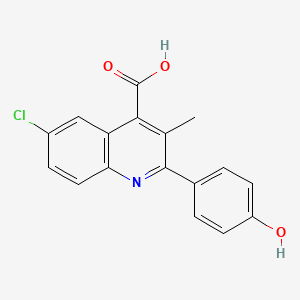
2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about its appearance (solid, liquid, color, etc.) .
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve various chemical reactions, catalysts, solvents, temperatures, etc .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR, etc., to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, etc. It also involves studying chemical properties like acidity/basicity, reactivity, etc .Scientific Research Applications
Catalysis and Polymerization
One notable application of related sulfonyl compounds involves their use in catalysis, particularly in the polymerization of ethylene and acrylates. Skupov et al. (2007) discuss the use of palladium aryl sulfonate phosphine catalysts for copolymerizing acrylates with ethene, highlighting the potential of sulfonyl-based compounds in creating high molecular weight polymers with high yields. Such catalysts, developed through reactions involving sulfonic acids and palladium, indicate the utility of sulfonyl compounds in polymer chemistry, offering insights into the broader applications of 2-(Benzenesulfonylmethyl)-N-prop-2-ynylaniline derivatives in materials science (Skupov et al., 2007).
Synthesis of Heterocycles
The synthesis of selenated benzofurans and benzothiophenes through AgNO2-catalyzed radical cyclization is another area where related compounds have been utilized. This methodology enables the construction of benzofuran and benzothiophene rings, along with the formation of two C-Se bonds and a C-O(S) bond in a single step. The use of 2-alkynylanisoles in this process underscores the relevance of alkynyl aniline derivatives, similar to this compound, in the synthesis of complex heterocyclic compounds (Cui An et al., 2019).
Arylsulfonylation Reactions
Further research has been conducted on the kinetics and mechanisms of arylsulfonylation reactions involving benzene-substituted N-isobutylanilines. Kustova et al. (2002) provide an in-depth analysis of these reactions, offering quantum-chemical calculations to understand the reactivities and mechanisms involved. Such studies are pertinent to understanding the chemical behavior of sulfonyl and aniline derivatives, offering insights into potential reactivities of this compound in similar contexts (Kustova et al., 2002).
Fluorinated Compound Synthesis
The transformation of fluorinated 2-alkynylanilines into benzoazaheterocycles represents another avenue of research. Politanskaya et al. (2019) detail the synthesis of these compounds, highlighting the versatility of 2-alkynylanilines as building blocks. This work underscores the potential of compounds like this compound in the synthesis of fluorinated heterocycles, which are of significant interest in the development of new materials and pharmaceuticals (Politanskaya et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-N-prop-2-ynylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c1-2-12-17-16-11-7-6-8-14(16)13-20(18,19)15-9-4-3-5-10-15/h1,3-11,17H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFUJHALXKGJKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC1=CC=CC=C1CS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Benzyl 1-{[(tert-butoxy)carbonyl]amino}-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B2724117.png)
![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2724119.png)

![1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone](/img/structure/B2724121.png)
![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(p-tolyl)ethenesulfonamide](/img/structure/B2724122.png)
![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(3,5-dichlorophenyl)nicotinamide](/img/structure/B2724126.png)
![3-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidine-1-carbonyl]benzonitrile](/img/structure/B2724127.png)
![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2724128.png)


![3-(4-Methyl-1,3-thiazol-2-yl)phenyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2724133.png)

![N-(2,4-difluorophenyl)-1-methyl-5-[(4-methylphenyl)sulfanyl]-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2724137.png)
![N-(4-methoxybenzyl)-2-[7-oxo-8-(4-toluidinomethyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2724138.png)
